AZ7550

Overview

Description

AZ 7550 is an active metabolite of the compound AZD9291, also known as osimertinib. AZ 7550 is known for its inhibitory activity against the insulin-like growth factor 1 receptor (IGF1R) and epidermal growth factor receptor (EGFR). It has shown significant potential in the treatment of non-small cell lung cancer, particularly in cases where the cancer cells have developed resistance to first-generation EGFR inhibitors .

Mechanism of Action

Target of Action

AZ7550, also known as “Osimertinib metabolite M3”, is an active metabolite of the drug Osimertinib . Its primary target is the Insulin-like Growth Factor 1 Receptor (IGF1R) . IGF1R is a transmembrane receptor that is activated by a hormone called insulin-like growth factor 1 (IGF-1) and plays a crucial role in cell growth and survival .

Mode of Action

This compound inhibits the activity of IGF1R . It binds to the receptor, preventing the activation of IGF1R by IGF-1. This inhibition disrupts the downstream signaling pathways that are normally activated by IGF-1, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The inhibition of IGF1R by this compound affects several downstream pathways. These include the PI3K/AKT and the MAPK/ERK pathways, which are involved in cell survival, growth, and proliferation . By inhibiting IGF1R, this compound disrupts these pathways, leading to reduced cell growth and survival .

Pharmacokinetics

This compound is a metabolite of Osimertinib, and its pharmacokinetics are closely related to those of the parent drug . Osimertinib is metabolized to this compound in the body . The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are still under investigation .

Result of Action

The inhibition of IGF1R by this compound leads to a decrease in cell proliferation and survival . This can result in the death of cancer cells that rely on the IGF1R pathway for survival . Therefore, this compound has potential therapeutic effects in cancers that are driven by IGF1R signaling .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect the metabolism of this compound and hence its efficacy . Additionally, genetic polymorphisms in the genes encoding for IGF1R or enzymes involved in the metabolism of this compound can also influence its action .

Biochemical Analysis

Biochemical Properties

AZ7550 interacts with various enzymes and proteins within the body. It is known to inhibit the insulin-like growth factor 1 receptor (IGF-1R) in a cell-free assay with an IC50 of 1.6 μM . It also inhibits EGFR autophosphorylation in H1975 and PC-9 cells expressing the respective constitutively active mutants EGFR T790M/L858R and EGFR Exon19del .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits EGFR autophosphorylation in H1975 and PC-9 cells, as well as in LoVo cells expressing wild-type EGFR . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the insulin-like growth factor 1 receptor (IGF-1R) in a cell-free assay . It also inhibits EGFR autophosphorylation in H1975 and PC-9 cells expressing the respective constitutively active mutants EGFR T790M/L858R and EGFR Exon19del .

Temporal Effects in Laboratory Settings

It is known that this compound is an active metabolite of AZD9291, and it circulates at approximately 10% of the concentration of the parent compound .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that this compound is an active metabolite of AZD9291, and it circulates at approximately 10% of the concentration of the parent compound .

Metabolic Pathways

This compound is a substrate of cytochrome P450 enzymes and is primarily metabolized by CYP3A . The major metabolic pathway of this compound involves demethylation .

Transport and Distribution

It is known that this compound is an active metabolite of AZD9291, and it circulates at approximately 10% of the concentration of the parent compound .

Subcellular Localization

It is known that this compound is an active metabolite of AZD9291, and it circulates at approximately 10% of the concentration of the parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZ 7550 involves multiple steps, starting from the parent compound AZD9291. The process typically includes the following steps:

Formation of the core structure: The core structure of AZ 7550 is synthesized through a series of chemical reactions involving the formation of the pyrimidine and indole rings.

Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield

Industrial Production Methods

Industrial production of AZ 7550 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

AZ 7550 undergoes several types of chemical reactions, including:

Oxidation: AZ 7550 can be oxidized to form various oxidized metabolites.

Reduction: Reduction reactions can convert AZ 7550 into reduced forms with different chemical properties.

Substitution: Substitution reactions can introduce different functional groups into the AZ 7550 molecule, altering its chemical behavior.

Common Reagents and Conditions

Common reagents used in the reactions involving AZ 7550 include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

Scientific Research Applications

AZ 7550 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the behavior of EGFR inhibitors and their metabolites.

Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.

Medicine: Explored for its potential in treating non-small cell lung cancer and other cancers with EGFR mutations.

Industry: Used in the development of new drugs and therapeutic strategies targeting EGFR and IGF1R

Comparison with Similar Compounds

Similar Compounds

AZD9291 (Osimertinib): The parent compound of AZ 7550, known for its potent EGFR inhibitory activity.

AZ 5104: Another active metabolite of AZD9291, with similar inhibitory activity against EGFR.

Gefitinib: A first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer.

Erlotinib: Another first-generation EGFR inhibitor with similar applications

Uniqueness of AZ 7550

Its activity against resistant cancer cell lines further enhances its therapeutic potential .

Biological Activity

AZ7550 is an active metabolite of osimertinib, a targeted therapy for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. Understanding the biological activity of this compound is crucial for optimizing treatment regimens and managing adverse events (AEs) associated with osimertinib therapy. This article synthesizes findings from various studies to present a comprehensive overview of this compound's pharmacokinetics, efficacy, and safety profile.

Pharmacokinetics of this compound

This compound is produced through the demethylation of osimertinib's terminal amine and circulates in the bloodstream at approximately 10% of the parent compound's concentration. Notably, it exhibits a longer half-life compared to osimertinib, leading to higher accumulation in the body. This characteristic may influence both efficacy and toxicity profiles in patients undergoing treatment.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | Longer than osimertinib |

| Circulation | ~10% of osimertinib levels |

| AUC (Area Under Curve) | Significant correlation with AEs |

Efficacy of this compound

This compound demonstrates comparable potency to osimertinib against wild-type EGFR, making it a relevant player in the therapeutic landscape for NSCLC. However, its efficacy against specific mutations, such as T790M, varies when compared to its counterpart AZ5104, which exhibits higher potency.

In Vitro and In Vivo Studies

- In Vitro Potency : Studies indicate that this compound maintains similar inhibitory effects on EGFR phosphorylation as osimertinib when tested against various kinases. However, it shows reduced potency against certain mutations compared to AZ5104 .

- In Vivo Efficacy : In murine models, this compound effectively inhibited tumor growth associated with EGFR mutations, supporting its role as a significant metabolite in therapeutic contexts .

Adverse Events Associated with this compound

The relationship between this compound exposure and AEs has been explored in various studies. An observational study involving 53 patients receiving osimertinib revealed significant associations between higher AUC values of this compound and the occurrence of grade ≥ 2 paronychia and anorexia .

Notable Adverse Events

| Adverse Event | Association with this compound |

|---|---|

| Paronychia | p = 0.043 |

| Anorexia | p = 0.011 |

| Diarrhea | p = 0.026 (osimertinib) |

| Severe AEs | Correlated with genetic polymorphisms |

Case Studies and Clinical Observations

Several case studies highlight the clinical relevance of monitoring this compound levels during osimertinib therapy. For instance, patients exhibiting severe AEs were found to have elevated levels of both AZ5104 and this compound, suggesting that therapeutic drug monitoring (TDM) could be beneficial for managing toxicity .

Properties

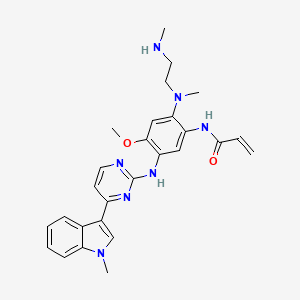

IUPAC Name |

N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N7O2/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROCWKZRGJYPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104157 | |

| Record name | N-[4-Methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]phenyl]-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421373-99-0 | |

| Record name | N-[4-Methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421373-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)-2-(methyl(2-(methylamino)ethyl)amino)phenyl)-2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-Methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]phenyl]-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZ-7550 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI2ZUZ6F4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.